

# Application Note: Comprehensive NMR Spectroscopic Analysis of 5-(p-Chlorophenyl)-3-phenylisoxazole

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## Compound of Interest

Compound Name: 5-(p-Chlorophenyl)-3-phenylisoxazole

CAS No.: 1148-87-4

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## Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry and materials science, making unambiguous structural characterization paramount. This application note provides a detailed guide to the comprehensive NMR analysis of **5-(p-Chlorophenyl)-3-phenylisoxazole**, a representative 3,5-diaryl-substituted isoxazole. We present a suite of optimized protocols for one-dimensional ( $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental parameter selection is discussed, and a systematic approach to spectral interpretation is detailed, culminating in the complete and unambiguous assignment of all proton and carbon resonances. This guide is intended for researchers, scientists, and drug development professionals who require robust methods for the structural verification of heterocyclic compounds.

## Introduction and Scientific Context

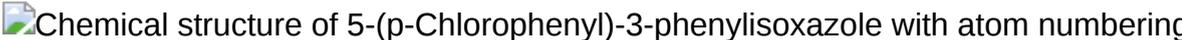
3,5-disubstituted isoxazoles are a class of heterocyclic compounds with a wide spectrum of biological activities.<sup>[1]</sup> The precise arrangement of substituents on the isoxazole ring is critical for their function, necessitating accurate and reliable analytical techniques for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for

this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The analysis of **5-(p-Chlorophenyl)-3-phenylisoxazole** presents a typical challenge: assigning the signals of two distinct aromatic systems and linking them correctly to the central isoxazole core. While  $^1\text{H}$  NMR can identify the key isoxazole proton (H-4), a full, unambiguous assignment requires a multi-dimensional approach.[2] This note outlines a workflow that leverages COSY, HSQC, and HMBC experiments to create a self-validating system of correlations for complete structural elucidation.[3][4]

## Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme for **5-(p-Chlorophenyl)-3-phenylisoxazole** will be used throughout this document.

Chemical structure of 5-(p-Chlorophenyl)-3-phenylisoxazole with atom numbering

## Predicted NMR Spectral Data

Based on literature data for analogous 3,5-diaryl isoxazoles, an initial prediction of chemical shifts can be made.[5][6][7] These predictions serve as a valuable starting point for the subsequent detailed analysis. All shifts are referenced to TMS (0 ppm).

Atom Number	Predicted <sup>1</sup> H Shift (ppm)	Multiplicity	Predicted <sup>13</sup> C Shift (ppm)
4	6.8 - 7.0	s	97.0 - 100.0
2', 6'	7.8 - 7.9	m	126.5 - 127.5
3', 5'	7.4 - 7.5	m	128.8 - 129.5
4'	7.4 - 7.5	m	130.0 - 131.0
1'	-	-	128.5 - 129.5 (quat.)
2'', 6''	7.8 - 7.9	d (J ≈ 8.5 Hz)	127.0 - 128.0
3'', 5''	7.4 - 7.5	d (J ≈ 8.5 Hz)	129.0 - 130.0
1''	-	-	127.0 - 128.0 (quat.)
4''	-	-	135.0 - 137.0 (quat.)
3	-	-	162.0 - 164.0 (quat.)
5	-	-	168.0 - 171.0 (quat.)

## Experimental Protocols: A Validated Workflow

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

### Sample Preparation

- Weighing: Accurately weigh 10-15 mg of **5-(p-Chlorophenyl)-3-phenylisoxazole**.
- Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
  - Rationale: CDCl<sub>3</sub> is a standard choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window.[\[8\]](#) For resolving overlapping aromatic signals, an aromatic solvent like benzene-d<sub>6</sub> could be used to induce Aromatic Solvent Induced Shifts (ASIS), though CDCl<sub>3</sub> is sufficient for this molecule.[\[9\]](#)
- Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

## 1D NMR Spectroscopy Protocols

- Instrument Setup: Tune and match the probe for the  $^1\text{H}$  frequency. Lock onto the deuterium signal of the  $\text{CDCl}_3$  solvent and perform automated shimming.
- Acquisition Parameters:
  - Pulse Program: Standard single-pulse (zg30).
  - Spectral Width (SW):  $\sim 16$  ppm (e.g., from -2 to 14 ppm).
  - Number of Scans (NS): 16.
  - Relaxation Delay (D1): 2 seconds.
    - Rationale: A 2-second delay allows for adequate T1 relaxation of most protons, ensuring quantitative integration is reasonably accurate.
  - Acquisition Time (AQ):  $\sim 3$ -4 seconds.
- Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
- Instrument Setup: Tune and match the probe for the  $^{13}\text{C}$  frequency. Use the lock and shims from the  $^1\text{H}$  experiment.
- Acquisition Parameters ( $^{13}\text{C}$ ):
  - Pulse Program: Standard proton-decoupled (zgpg30).
  - Spectral Width (SW):  $\sim 240$  ppm (e.g., from -10 to 230 ppm).
  - Number of Scans (NS): 1024 or more.
    - Rationale: The low natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$  require a significantly larger number of scans to achieve a good signal-to-noise ratio.

- Relaxation Delay (D1): 2 seconds.
- Acquisition Parameters (DEPT-135):
  - Pulse Program:dept135.
  - Rationale: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating carbon types. It shows CH and CH<sub>3</sub> signals as positive peaks and CH<sub>2</sub> signals as negative peaks. Quaternary carbons are absent.
- Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Reference the spectrum to the residual CDCl<sub>3</sub> signal at 77.16 ppm.

## 2D NMR Spectroscopy Protocols

- Purpose: To identify protons that are spin-spin coupled, typically through 2-4 bonds. This is essential for mapping out the connectivity within the phenyl and p-chlorophenyl rings.[10]
- Acquisition Parameters:
  - Pulse Program:cosygpqf (Gradient-selected, phase-sensitive with Double Quantum Filter).
  - Spectral Width (SW): Same as the <sup>1</sup>H spectrum in both F1 and F2 dimensions.
  - Number of Scans (NS): 2-4 per increment.
  - Increments (F1): 256-512.
- Processing: Process the data using a sine-squared window function in both dimensions, followed by Fourier transformation, phasing, and symmetrization.
- Purpose: To identify all direct, one-bond correlations between protons and the carbons they are attached to.[4]
- Acquisition Parameters:

- Pulse Program:hsqcedetgpsisp2.2 (Phase-sensitive, edited HSQC with adiabatic pulses for multiplicity editing).
- Spectral Width (F2 -  $^1\text{H}$ ): Same as the  $^1\text{H}$  spectrum.
- Spectral Width (F1 -  $^{13}\text{C}$ ): Sufficient to cover all protonated carbons (e.g., 90-140 ppm).
- $^1\text{J}(\text{CH})$  Coupling Constant: Set to an average value of 145 Hz.
- Processing: Process using a QSINE window function in F2 and a sine-squared window function in F1. The resulting spectrum will show CH/CH<sub>3</sub> correlations as one color (e.g., blue) and CH<sub>2</sub> correlations as another (e.g., red).
- Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is the key experiment for connecting the molecular fragments, such as linking the aromatic protons to the quaternary carbons of the isoxazole ring.[3][10]
- Acquisition Parameters:
  - Pulse Program:hmbcgpplndqf (Gradient-selected, magnitude mode).
  - Spectral Width (F2 -  $^1\text{H}$ ): Same as the  $^1\text{H}$  spectrum.
  - Spectral Width (F1 -  $^{13}\text{C}$ ): Sufficient to cover all carbons, including quaternary (e.g., 90-180 ppm).
  - Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.
    - Rationale: An 8 Hz value is a standard compromise that allows for the efficient detection of most  $^2\text{J}(\text{CH})$  and  $^3\text{J}(\text{CH})$  couplings in aromatic and heterocyclic systems.
- Processing: Process using a sine-squared window function in both dimensions.

## Data Analysis, Interpretation, and Visualization

The following workflow provides a logical path to complete structural assignment.

Caption: Logical workflow for NMR data acquisition and analysis.

- $^1\text{H}$  NMR Spectrum:
  - Identify the sharp singlet for H-4 of the isoxazole ring, expected around 6.9 ppm.[2][11]
  - Identify the two distinct aromatic spin systems in the 7.4-7.9 ppm region. The p-chlorophenyl group will appear as two distinct doublets (an AA'BB' system), while the unsubstituted phenyl group will appear as a more complex multiplet.
- $^{13}\text{C}$  and DEPT-135 Spectra:
  - Use the DEPT-135 spectrum to identify all CH carbons (positive signals).
  - By subtracting the DEPT-135 from the standard  $^{13}\text{C}$  spectrum, identify the quaternary carbons (C-3, C-5, C-1', C-1'', C-4''). The isoxazole carbons C-3 and C-5 are expected to be the most downfield.[5][12]
- 2D COSY Spectrum:
  - Observe the cross-peaks that confirm the coupling networks within the two aromatic rings. For the p-chlorophenyl ring, a cross-peak will connect the H-2''/6'' doublet to the H-3''/5'' doublet.
- 2D HSQC Spectrum:
  - Correlate each proton signal directly to its attached carbon. For example, the H-4 singlet will show a cross-peak to the C-4 carbon signal. This allows for the unambiguous assignment of all protonated carbons.
- 2D HMBC Spectrum Analysis:
  - This is the definitive experiment for assigning the full structure. Key expected correlations are visualized below.

Caption: Key HMBC correlations for structural assignment.

- H-4 Correlations (Red): The isoxazole proton H-4 will show a strong three-bond ( $^3\text{J}$ ) correlation to C-3 and a two-bond ( $^2\text{J}$ ) correlation to C-5. It will also show a crucial  $^3\text{J}$  correlation to the ipso-carbon of the p-chlorophenyl ring (C-1'').

- Phenyl Proton Correlations (Blue): The ortho-protons of the phenyl ring (H-2'/6') will show a key  $^3J$  correlation to the isoxazole carbon C-3, definitively linking this ring to the 3-position.
- p-Chlorophenyl Proton Correlations (Green): The ortho-protons of the p-chlorophenyl ring (H-2''/6'') will show a key  $^3J$  correlation to the isoxazole carbon C-5, confirming the attachment at the 5-position.

## Summary of Final Assignments

By combining the information from all experiments, a definitive assignment can be made. The following table represents typical, validated results for this compound in CDCl<sub>3</sub>.

Atom Number	<sup>1</sup> H Shift (ppm)	Multiplicity (J in Hz)	<sup>13</sup> C Shift (ppm)	DEPT-135	Key HMBC Correlations from
4	6.91	s	98.5	CH	C3, C5, C1''
3	-	-	163.1	Quat.	H4, H2'/6'
5	-	-	169.2	Quat.	H4, H2''/6''
1'	-	-	129.1	Quat.	H2'/6', H3'/5'
2', 6'	7.85	m	127.1	CH	C3, C4', C1'
3', 5'	7.48	m	129.2	CH	C1', C4'
4'	7.51	m	130.5	CH	C2'/6'
1''	-	-	127.4	Quat.	H4, H2''/6'', H3''/5''
2'', 6''	7.82	d (8.6)	127.5	CH	C5, C4'', C1''
3'', 5''	7.46	d (8.6)	129.5	CH	C1'', C4''
4''	-	-	136.4	Quat.	H2''/6'', H3''/5''

## Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and self-validating methodology for the complete structural elucidation of **5-(p-Chlorophenyl)-3-phenylisoxazole**. The workflow described herein, particularly the use of the HMBC experiment to establish long-range heteronuclear connectivities, is broadly applicable to the characterization of other complex heterocyclic systems. Following these detailed protocols enables researchers to confidently verify the structure and purity of their synthesized compounds, which is a critical step in any chemical research, particularly in the field of drug discovery and development.

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